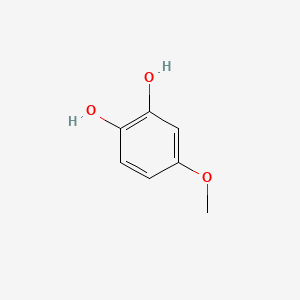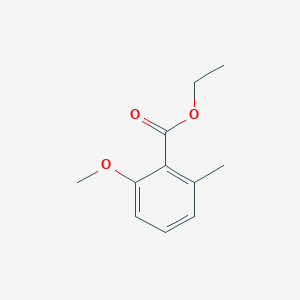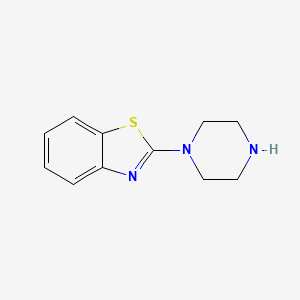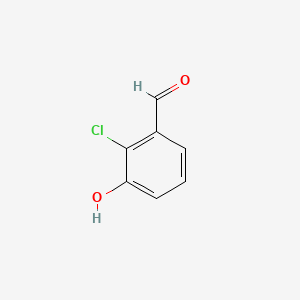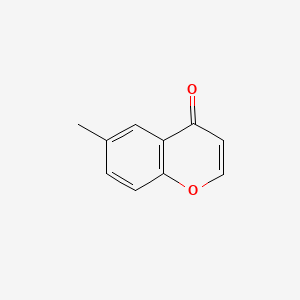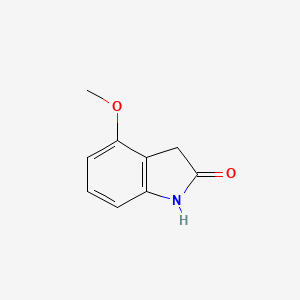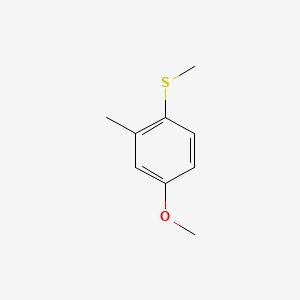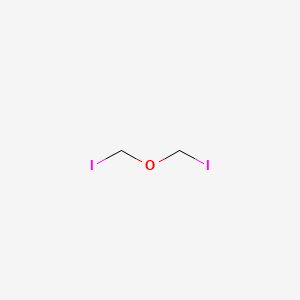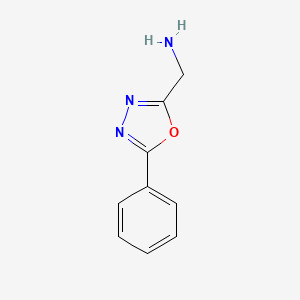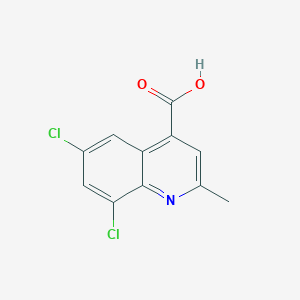
6,8-Dichloro-2-methylquinoline-4-carboxylic acid
Descripción general
Descripción
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H7Cl2NO2 . It has a molecular weight of 256.09 . The compound is a light brown solid and is stored at temperatures between 0-5°C .
Molecular Structure Analysis
The InChI code for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid is 1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6,8-Dichloro-2-methylquinoline-4-carboxylic acid is a light brown solid . It has a molecular weight of 256.09 and a molecular formula of C11H7Cl2NO2 . The compound is stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
1. Synthesis and Cytotoxicity Studies
Research indicates that derivatives of quinoline compounds, such as 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, are synthesized and studied for their cytotoxicity against cancer cell lines. For instance, novel polycarbo-substituted alkyl (thieno[3,2-c]quinoline)-2-carboxylates derived from quinoline compounds demonstrated inhibitory effects on cancer cell growth in a dose- and time-dependent manner, comparable to established anticancer drugs (Mphahlele et al., 2014).
2. Structural Analogs and Antimalarial Activity
Some quinoline compounds, structurally similar to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been investigated for potential antimalarial activity. However, studies have found that these compounds did not exhibit significant antimalarial properties (Campaigne & Hutchinson, 1970).
3. Antibacterial Activities
Quinoline carboxylic acids, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been studied for their antibacterial activities. Research on polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids demonstrated significant activities against both Gram-positive and Gram-negative bacteria, suggesting potential use as antibacterial agents (Koga et al., 1980).
4. Photodegradation Studies
Photodegradation of quinolinecarboxylic herbicides, closely related to 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, has been explored in aqueous systems. The studies focus on understanding the environmental impact and degradation pathways of these herbicides under different irradiation conditions (Pinna & Pusino, 2012).
5. Chemical Synthesis and Crystallography
Quinoline derivatives, including 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, have been synthesized for various studies, including crystallographic analysis to understand their 3-dimensional structures. Such research contributes to the development of potential pharmaceuticals and materials with specific properties (Li et al., 2013).
Propiedades
IUPAC Name |
6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWSMEWGHBKRLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347356 | |
| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2-methylquinoline-4-carboxylic acid | |
CAS RN |
67059-22-7 | |
| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



